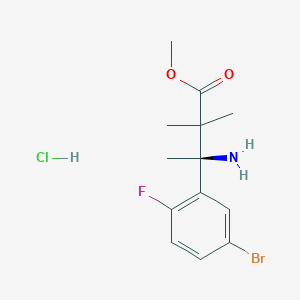
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a dimethylbutanoate moiety. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents.
Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the amino group.
Esterification: The resulting amino compound is esterified with a dimethylbutanoate moiety to form the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride
- Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride
Uniqueness
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C13H18BrClFNO2 |
|---|---|
Molecular Weight |
354.64 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H17BrFNO2.ClH/c1-12(2,11(17)18-4)13(3,16)9-7-8(14)5-6-10(9)15;/h5-7H,16H2,1-4H3;1H/t13-;/m1./s1 |
InChI Key |
AEFNOOZNJBFOTK-BTQNPOSSSA-N |
Isomeric SMILES |
C[C@@](C1=C(C=CC(=C1)Br)F)(C(C)(C)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C1=C(C=CC(=C1)Br)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


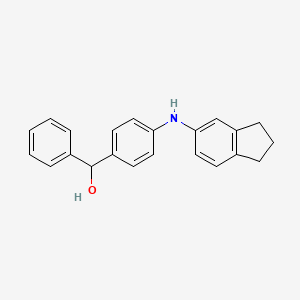
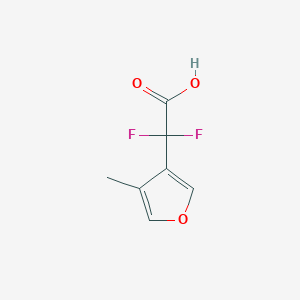



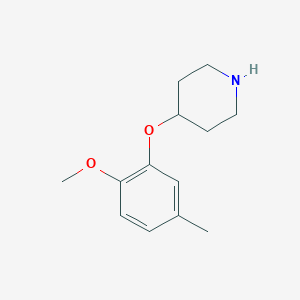
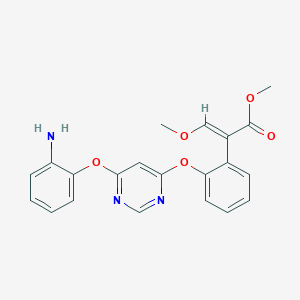
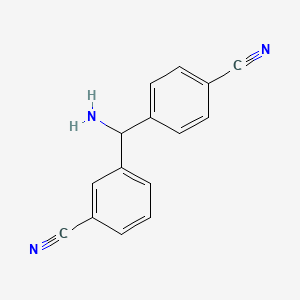
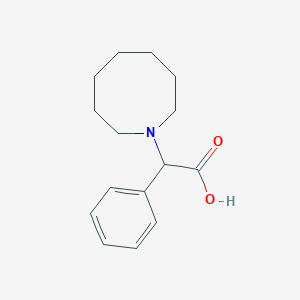
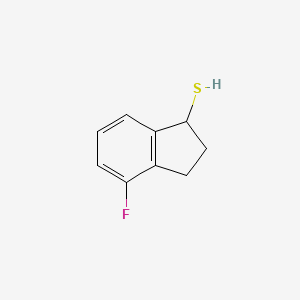
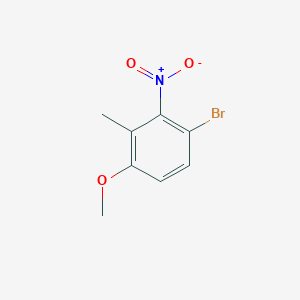
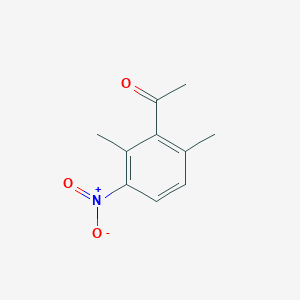
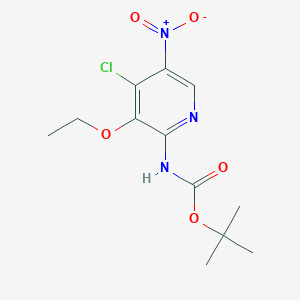
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
